molecular formula C10H15N5 B1681361 Trapidil CAS No. 15421-84-8

Trapidil

Número de catálogo: B1681361
Número CAS: 15421-84-8
Peso molecular: 205.26 g/mol
Clave InChI: GSNOZLZNQMLSKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La preparación de trapidil involucra varios pasos:

    Ciclización: El bicarbonato de aminoguanidina se hace reaccionar con ácido fórmico y ácido acético glacial para formar amino-triazol.

    Condensación: El amino-triazol se hace reaccionar con acetoacetato de etilo para formar hidroxi-zol.

    Sustitución de Cloro: El hidroxi-zol se hace reaccionar con oxicloruro de fósforo en dicloroetano para formar cloro-zol.

    Sustitución de Amina: El cloro-zol se hace reaccionar con dietilamina para formar amina-zol.

    Extracción en Bruto: La amina-zol se extrae utilizando gasolina para obtener this compound en bruto.

    Refinación, Cristalización, Centrifugación y Secado: El this compound en bruto se refina, cristaliza, centrifuga y seca para obtener el producto final.

Análisis De Reacciones Químicas

Trapidil experimenta diversas reacciones químicas, incluyendo:

    Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando sus propiedades químicas.

    Sustitución: this compound puede experimentar reacciones de sustitución, donde átomos o grupos específicos en la molécula son reemplazados por otros átomos o grupos.

Aplicaciones Científicas De Investigación

Pharmacological Properties of Trapidil

This compound exhibits multiple pharmacological actions, primarily as a vasodilator and an anti-platelet agent. Its mechanism of action includes:

  • Vasodilation : this compound acts through competitive inhibition of phosphodiesterases, enhancing intracellular cyclic adenosine monophosphate levels, leading to vasodilation.
  • Anti-platelet Effects : It inhibits platelet aggregation by increasing prostaglandin synthesis and reducing thromboxane levels, which are crucial for platelet activation .
  • Inhibition of Vascular Smooth Muscle Proliferation : this compound has been shown to inhibit the effects of platelet-derived growth factor on vascular smooth muscle cells, thus preventing neointimal hyperplasia .

2.1. Anti-Restenotic Agent

This compound has been studied extensively for its potential to prevent restenosis following percutaneous coronary interventions. Clinical trials have demonstrated that:

  • In a randomized trial comparing this compound to aspirin after stent implantation, the group receiving this compound showed a reduction in restenosis rates (20% vs. 44.1%, p < 0.05) .
  • Another study indicated that combining this compound with aspirin resulted in lower binary restenosis rates compared to a control group receiving dipyridamole .

2.2. Drug-Eluting Stents

The incorporation of this compound into drug-eluting stents has garnered attention due to its unique properties:

  • The sustained release of this compound from stents can provide localized therapy at the site of vascular injury, potentially reducing the need for prolonged dual anti-platelet therapy .
  • Animal studies have shown that this compound effectively reduces neointimal hyperplasia in various models of vascular injury, reinforcing its potential role in stent technology .

3.1. Animal Studies

Numerous animal studies have validated the efficacy of this compound:

  • In ischemic heart models, this compound reduced ischemic changes and improved serum high-density lipoprotein levels while inhibiting thromboxane A2 effects .
  • Studies involving balloon injury models in rats demonstrated significant reductions in smooth muscle cell proliferation and neointimal hyperplasia without compromising endothelial regrowth .

3.2. Human Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its clinical use:

  • Following oral administration, this compound shows high bioavailability with a relatively short half-life (approximately 2.4 hours) and minimal hepatic excretion . This pharmacokinetic profile supports its use in acute settings where rapid action is required.

Summary of Applications

Application AreaDescriptionEvidence Source
VasodilatorInhibits phosphodiesterases, leading to vasodilation
Anti-platelet TherapyReduces platelet aggregation and activation
Anti-restenotic AgentPrevents restenosis post-percutaneous coronary intervention
Drug-Eluting StentsSustained release from stents reduces neointimal proliferation
Cardioprotective EffectsAttenuates myocardial damage from ischemia-reperfusion injury

Mecanismo De Acción

Trapidil ejerce sus efectos inhibiendo las enzimas fosfodiesterasas del monofosfato de adenosina cíclico (cAMP). Esta inhibición conduce a un aumento en los niveles de cAMP, lo que potencia la inhibición de las plaquetas por la adenosina. La reducción en la activación plaquetaria es probablemente responsable de la disminución en la generación de tromboxano A2 que se observa con this compound. Además, el aumento en cAMP activa la proteína quinasa A, que a su vez activa los canales de calcio tipo L en el corazón, lo que lleva a un aumento de la despolarización y un efecto inotrópico positivo. This compound también inactiva Raf-1, un activador de la proteína quinasa activada por mitógenos (MAPK), reduciendo la activación de MAPK y previniendo la mitogénesis debido a la unión del factor de crecimiento derivado de plaquetas a sus receptores .

Comparación Con Compuestos Similares

Trapidil es único en su acción dual como vasodilatador y agente antiplaquetario. Los compuestos similares incluyen:

El mecanismo de acción único de this compound y su capacidad para inhibir el factor de crecimiento derivado de plaquetas lo hacen distinto de estos otros compuestos.

Actividad Biológica

Trapidil, a triazolopyrimidine compound, is primarily recognized for its role as a platelet-derived growth factor (PDGF) antagonist. Its biological activity extends to various therapeutic applications, including the treatment of cardiovascular diseases and certain types of tumors, particularly meningiomas. This article explores the diverse biological activities of this compound, supported by recent research findings and clinical studies.

This compound's primary mechanism involves antagonizing PDGF signaling pathways, which play a crucial role in cell proliferation and survival. By inhibiting PDGF receptors, this compound reduces the mitogenic stimulation that contributes to pathologies such as restenosis after angioplasty and tumor growth in meningiomas.

Inhibition of Meningioma Cell Proliferation

Recent studies have demonstrated that this compound significantly inhibits the proliferation of human meningioma cells in vitro. The antiproliferative effect is dose-dependent, with maximum inhibition observed at concentrations around 100 µg/ml. This effect was noted even in the presence of autocrine growth factors secreted by meningioma cells, suggesting that this compound can effectively block both endogenous and exogenous mitogenic stimuli .

Key Findings:

  • Inhibition Rates: this compound reduced cell growth by 16% to 54% compared to control samples.
  • DNA Synthesis: It inhibited basal DNA synthesis as well as DNA synthesis stimulated by epidermal growth factor (EGF) .

Cardiovascular Applications

This compound has been extensively studied for its effects on restenosis following percutaneous coronary intervention (PCI). Several randomized clinical trials have reported that oral administration of this compound significantly reduces the rates of restenosis compared to standard treatments like aspirin.

Clinical Studies Overview

Study NameTreatment GroupsRestenosis Rate (%)p-value
STARCThis compound 100 mg TID vs. Aspirin24.2 (this compound) vs. 39.7 (Aspirin)<0.01
Nishikawa et al.This compound 300 mg TID vs. Dipyridamole20 vs. 38<0.05
Okamoto et al.This compound 200 mg vs. Placebo20 vs. 44.1<0.05

These studies collectively indicate a consistent trend where this compound treatment results in lower rates of restenosis compared to control groups .

Osteogenic Effects

In addition to its roles in oncology and cardiology, this compound has shown potential in promoting osteogenesis by inhibiting PDGF signaling pathways that normally suppress bone formation. Studies using rat calvarial defect models demonstrated that this compound significantly enhances bone regeneration and osteogenic differentiation of osteoblast precursors.

Mechanistic Insights:

  • Signaling Pathways: this compound promotes phosphorylation of Smad1/5/9 and activates MAPK pathways, leading to increased expression of Runx2, a key transcription factor for osteogenesis.
  • Synergistic Effects: It has been shown to work synergistically with bone morphogenetic protein (BMP) signaling to enhance osteogenic outcomes .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Trapidil in inhibiting platelet-derived growth factor (PDGF) signaling, and how can these be experimentally validated?

  • Methodological Answer : To validate this compound's PDGF antagonism, use in vitro assays such as PDGF-BB-induced cell proliferation assays (e.g., human vascular smooth muscle cells) with dose-response curves. Measure downstream targets like phosphorylated MAPK/ERK or Akt via Western blotting. For specificity, compare with selective PDGFR inhibitors (e.g., Imatinib) and include controls for off-target effects .

Q. What pharmacokinetic models are most appropriate for studying this compound’s absorption and disposition in preclinical studies?

  • Methodological Answer : Employ a two-compartment disposition model for intravenous data, as validated in population pharmacokinetic analyses. For oral administration, use the inverse Gaussian transit model (IG/MAT) to account for dissolution variability, which improves AIC values compared to simpler models. Plasma concentration-time data should be collected at frequent intervals (e.g., 0–24 hours) to capture distribution and elimination phases .

Q. How should researchers address ethical considerations in preclinical studies involving this compound?

  • Methodological Answer : Adhere to NIH guidelines for reporting animal studies, including detailed descriptions of sample size justification, randomization, and blinding. Use the ARRIVE 2.0 checklist for experimental design transparency. For cell-based studies, disclose sourcing (e.g., primary human intima cells from atherosclerotic plaques) and obtain ethical approval for human tissue use .

Advanced Research Questions

Q. How can contradictory clinical outcomes of this compound (e.g., restenosis prevention vs. lack of clinical event reduction) be resolved through research design?

  • Methodological Answer : Conduct a meta-analysis of existing RCTs (e.g., [15, 6]) with subgroup stratification by patient demographics (e.g., diabetes status) and dosing regimens. Use propensity score matching to control for confounders. Mechanistic studies should concurrently measure PDGF inhibition efficacy (via plasma PDGF-BB levels) and clinical endpoints (e.g., target lesion revascularization) .

Q. What experimental strategies can reconcile discrepancies between this compound’s in vitro anti-proliferative effects and variable in vivo efficacy in atherosclerosis models?

  • Methodological Answer : Implement ex vivo models using aortic tissue explants to simulate the human atherosclerotic microenvironment. Combine transcriptomic profiling (RNA-seq) of treated tissues with pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with gene expression changes (e.g., PDGFR-α downregulation) .

Q. How do this compound derivatives (e.g., AR-12456) compare in modulating lipid metabolism and anti-atherogenic pathways?

  • Methodological Answer : Synthesize derivatives with modifications to the triazolopyrimidine core and test in hyperlipidemic guinea pig models. Measure serum LDL-C, HDL-C, and PCSK9 levels. Use RNA interference (siRNA) to isolate pathways affected by derivatives (e.g., SREBP-1c for lipid synthesis) .

Q. What methodologies best quantify this compound’s inhibition of oxidative stress in pulmonary arterial hypertension (PAH) models?

  • Methodological Answer : In monocrotaline-induced PAH rats, assess lipid peroxidation (via malondialdehyde ELISA) and glutathione peroxidase activity in lung tissue. Pair with echocardiography to evaluate right ventricular dilatation. Use small-animal PET imaging with [18F]-FDG to monitor metabolic changes .

Q. How can researchers optimize combinatorial therapies involving this compound and statins for synergistic anti-inflammatory effects?

  • Methodological Answer : Design isobolographic analyses to identify synergistic doses in LPS-stimulated macrophages. Measure IL-6, TNF-α, and NF-κB activation. Validate in ApoE−/− mice fed a high-fat diet, with histopathological scoring of aortic plaque inflammation .

Q. What computational approaches predict this compound’s binding affinity to non-canonical targets (e.g., Rho-kinase)?

  • Methodological Answer : Perform molecular docking simulations using crystal structures of Rho-kinase (PDB ID: 2F2U). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (Ka/Kd). Correlate with functional assays measuring ROCK-mediated LIMK phosphorylation .

Q. How does genetic polymorphism influence interindividual variability in this compound’s metabolic clearance?

  • Methodological Answer : Conduct genome-wide association studies (GWAS) on cohorts administered this compound. Focus on CYP450 isoforms (e.g., CYP2C19) and UGT1A polymorphisms. Use LC-MS/MS to quantify parent drug and metabolites (e.g., hydroxylated derivatives) in plasma .

Q. Data Contradiction Analysis

  • Key Conflict : notes this compound’s failure to reduce clinical events despite anti-restenosis efficacy.
    • Resolution Strategy : Re-evaluate trial designs for underpowered endpoints (e.g., small sample sizes in [6]). Integrate biomarkers like PDGF-BB suppression efficacy to stratify responders vs. non-responders .

Q. Tables for Reference

Experimental Model Key Metrics Relevant Evidence
Monocrotaline-induced PAH ratsRV dilatation, MDA levels, GPx activity
Human aortic intima cellsPDGFR-α mRNA, cAMP/cGMP levels
Hyperlipidemic guinea pigsSerum LDL-C, PCSK9 expression

Propiedades

IUPAC Name

N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-4-14(5-2)9-6-8(3)13-10-11-7-12-15(9)10/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNOZLZNQMLSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC2=NC=NN12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045416
Record name Trapidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14745540
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Trapidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Trapidil is thought to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase enzymes. The resultant increase in cAMP potentiates the inhibition of platelets by adenosine. The reduction in platelet activation is likely responsible for the decrease in thromboxane A2 generation seen with trapidil. The increase in cAMP is also likely responsible for the vasdilatory action of trapidil. The increase in protein kinase A activity due to increased cAMP activated L-type calcium channels in the heart leading to increased depolarization and a positive inotropic effect. Lastly, PKA inactivates Raf-1, an activator of mitogen activated protein kinase (MAPK), which leads to a reduction in MAPK activation. This reduction in MAPK prevents mitogenesis due to PDGF binding to PDGF receptors.
Record name Trapidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

15421-84-8
Record name Trapidil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15421-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trapidil [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trapidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trapidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trapidil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAPIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYG5Y6355E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.